- Divergent Total Synthesis of Triptolide, Triptonide, Tripdiolide, 16-Hydroxytriptolide, and Their Analogues, Journal of Organic Chemistry, 2014, 79(21), 10110-10122

Cas no 1632973-29-5 (Triptolide Impurity 30)

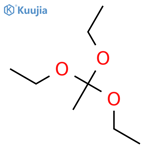

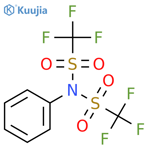

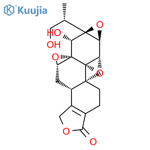

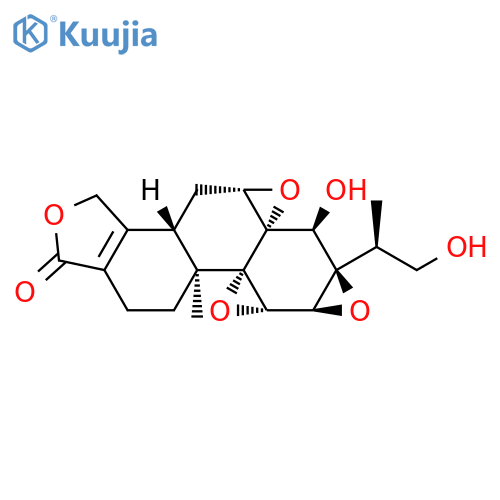

Triptolide Impurity 30 structure

Productnaam:Triptolide Impurity 30

CAS-nummer:1632973-29-5

MF:C20H24O7

MW:376.400366783142

CID:5597227

Triptolide Impurity 30 Chemische en fysische eigenschappen

Naam en identificatie

-

- (3bS,4aS,5aS,6S,6aR,7aS,7bS,8aS,8bS)-3b,4,4a,6,6a,7a,7b,8b,9,10-Decahydro-6-hydroxy-6a-[(1S)-2-hydroxy-1-methylethyl]-8b-methyltrisoxireno[4b,5:6,7:8a,9]phenanthro[2,1-c]furan-1(3H)-one

- Triptolide Impurity 30

-

- Inchi: 1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16-,17-,18-,19+,20+/m0/s1

- InChI-sleutel: HPTCYMNPHWXVLA-OGFOBTMPSA-N

- LACHT: C[C@]12CCC3C(=O)OCC=3[C@]1([H])C[C@@H]1O[C@]31[C@H]([C@@]1([C@@H](C)CO)O[C@H]1[C@@H]1O[C@]231)O

Triptolide Impurity 30 Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1R:H2, C:Pd, S:MeOH, 8 h, rt

1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt

1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C

2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C

2.2R:NaBH4, 30 min, -5°C

2.3R:HCl, S:H2O

2.4S:EtCO2H, 24 h, reflux

3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt

3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt

4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C

4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C

4.3R:H2O, -40°C, pH 7

5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt

6.1R:K2CO3, S:MeOH, 2.5 h, rt

6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt

7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C

7.2S:CH2Cl2, 4 h, -20°C

7.3R:NaHCO3, S:H2O

8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C

8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt

8.3R:Na2S2O3, S:H2O

9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt

9.2overnight, rt

9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt

10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C

10.2R:Me2CHOH

10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C

10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt

11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt

11.2R:Na2S2O3, S:H2O

11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt

12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux

13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt

13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C

13.3R:Me2CHOH

14.1R:BBr3, S:CH2Cl2, 1 h, -78°C

15.1R:NaH, S:DMF, 0°C; 30 min, rt

15.22 h, rt

16.1R:PhNMe2, 8 h, reflux

17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt

17.2R:Na2S2O3, S:H2O, 30 min, rt

18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C

18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C

19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C

19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C

20.1R:NaBH4, S:MeOH, 1 h, 0°C

20.2R:NH4Cl, S:H2O

Show MoreShow Less

1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt

1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C

2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C

2.2R:NaBH4, 30 min, -5°C

2.3R:HCl, S:H2O

2.4S:EtCO2H, 24 h, reflux

3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt

3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt

4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C

4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C

4.3R:H2O, -40°C, pH 7

5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt

6.1R:K2CO3, S:MeOH, 2.5 h, rt

6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt

7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C

7.2S:CH2Cl2, 4 h, -20°C

7.3R:NaHCO3, S:H2O

8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C

8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt

8.3R:Na2S2O3, S:H2O

9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt

9.2overnight, rt

9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt

10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C

10.2R:Me2CHOH

10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C

10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt

11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt

11.2R:Na2S2O3, S:H2O

11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt

12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux

13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt

13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C

13.3R:Me2CHOH

14.1R:BBr3, S:CH2Cl2, 1 h, -78°C

15.1R:NaH, S:DMF, 0°C; 30 min, rt

15.22 h, rt

16.1R:PhNMe2, 8 h, reflux

17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt

17.2R:Na2S2O3, S:H2O, 30 min, rt

18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C

18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C

19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C

19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C

20.1R:NaBH4, S:MeOH, 1 h, 0°C

20.2R:NH4Cl, S:H2O

Show MoreShow Less

Referentie

Triptolide Impurity 30 Raw materials

- Triethyl orthoacetate

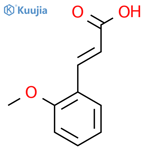

- (E)-3-(2-methoxyphenyl)prop-2-enoic acid

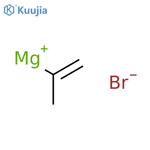

- Bromo(isopropenyl)magnesium Solution (0.5M in THF)

- 4-Methoxybenzylchloride

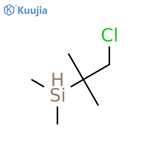

- tert-butyl(chloro)dimethylsilane

- N,N-Bis(trifluoromethylsulfonyl)aniline

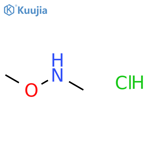

- N,O-Dimethylhydroxylamine hydrochloride

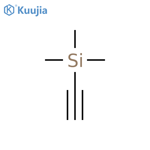

- ethynyltrimethylsilane

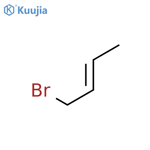

- trans-Crotyl bromide

Triptolide Impurity 30 Preparation Products

Triptolide Impurity 30 Gerelateerde literatuur

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

4. Book reviews

1632973-29-5 (Triptolide Impurity 30) Gerelateerde producten

- 1443344-82-8(Ethyl 5-(2,3-difluoro-phenoxy)pentanoate)

- 870721-49-6(rac-(2R,3S)-1-(benzyloxy)carbonyl-2-phenylpyrrolidine-3-carboxylic acid)

- 1209106-01-3(6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol)

- 2228751-27-5(3-amino-1-(1H-1,3-benzodiazol-5-yl)cyclobutane-1-carboxylic acid)

- 2229590-72-9(1-methyl-5-(2-methyl-5-nitrophenyl)-1H-pyrazol-4-amine)

- 900469-01-4(2-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one)

- 66-97-7(Psoralen)

- 2228086-99-3(2-amino-2-(2,2-dimethylthiolan-3-yl)acetic acid)

- 2034622-07-4(1,2-dimethyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1H-imidazole-4-sulfonamide)

- 552309-18-9(N-(2,4-dimethoxyphenyl)-2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

Aanbevolen leveranciers

Nanjing Jubai Biopharm

Goudlid

CN Leverancier

Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Reagentie

Handan Zechi Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

Zhejiang Brunova Technology Co., Ltd.

Goudlid

CN Leverancier

Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Goudlid

CN Leverancier

Reagentie